DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazepam binding inhibitor fragment (human) is a peptide that binds to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This interaction modulates the activity of these receptors, which are crucial for inhibitory neurotransmission in the brain. The compound is involved in various physiological processes, including neurogenesis and modulation of seizure susceptibility .
Métodos De Preparación
The synthesis of diazepam binding inhibitor fragment (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale solid-phase peptide synthesis with automated synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
Diazepam binding inhibitor fragment (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
Aplicaciones Científicas De Investigación
Diazepam binding inhibitor fragment (human) has several scientific research applications:
Neurobiology: It is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in neurogenesis and seizure susceptibility.
Pharmacology: The compound helps in understanding the mechanisms of action of benzodiazepines and their endogenous modulators.
Medicine: Research on this peptide contributes to the development of new therapeutic agents for neurological disorders, including epilepsy and anxiety
Mecanismo De Acción
The diazepam binding inhibitor fragment (human) exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid type A receptors. This binding can result in either positive or negative allosteric modulation, depending on the receptor subtype and cellular context. The peptide influences the inhibitory effects of gamma-aminobutyric acid, thereby modulating neuronal excitability and synaptic transmission .
Comparación Con Compuestos Similares
Similar compounds include other endogenous peptides that modulate gamma-aminobutyric acid type A receptors, such as:
Neuropeptide Y: Modulates anxiety and stress responses.
Somatostatin: Inhibits the release of various neurotransmitters and hormones.
Cholecystokinin: Involved in anxiety and pain modulation.
Diazepam binding inhibitor fragment (human) is unique in its dual role as both a positive and negative allosteric modulator, depending on the specific gamma-aminobutyric acid type A receptor subtype and cellular environment .
Actividad Biológica
The Diazepam Binding Inhibitor (DBI) is a multifunctional neuropeptide that plays a significant role in modulating GABAergic neurotransmission and has implications in various physiological and pathological processes. This article delves into the biological activity of the human DBI fragment, focusing on its mechanisms of action, effects on neurotransmission, and potential therapeutic applications.
Overview of Diazepam Binding Inhibitor (DBI)
DBI, originally identified as a peptide that displaces diazepam from its binding sites, is primarily involved in the modulation of GABA_A receptors. It functions as a negative allosteric modulator, influencing the efficacy of GABAergic signaling in the brain. The DBI peptide is processed into several fragments, with notable ones including octadecaneuropeptide (ODN) and triakontatetraneuropeptide (TTN), which retain biological activity and contribute to its multifaceted roles in the central nervous system (CNS) and peripheral tissues .
DBI interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission. Recent studies utilizing electrophysiological techniques have shown that DBI can inhibit GABA-evoked currents in certain receptor subtypes while enhancing them in others. This dual modulation suggests that DBI's effects are highly context-dependent, varying with receptor composition and brain region .
Table 1: Effects of DBI on GABA_A Receptors
Receptor Subtype | Effect of DBI | Reference |
---|---|---|
α3-containing | Weak inhibition | |
α5-containing | Positive modulation | |
General | Negative allosteric |
Physiological Implications
DBI has been implicated in various physiological processes, including appetite regulation and neurogenesis. Research indicates that genetic or antibody-mediated neutralization of ACBP/DBI can lead to anorexigenic effects, reducing food intake and promoting lipolysis . Additionally, DBI expression levels have been shown to influence embryonic neurogenesis, highlighting its role beyond neurotransmission .
Clinical Relevance
Psychiatric Disorders : Elevated levels of DBI have been associated with major depression, suggesting a potential link between DBI activity and mood disorders. Studies have demonstrated that patients with major depression exhibit significantly higher concentrations of DBI in cerebrospinal fluid compared to healthy controls . This raises questions about the role of DBI in mood regulation and its potential as a therapeutic target.
Metabolic Effects : DBI also plays a role in metabolic regulation. Its fragments have been shown to inhibit glucose-induced insulin release from pancreatic islets, indicating a potential involvement in energy homeostasis . The relationship between DBI levels and metabolic disorders warrants further investigation.
Case Studies
- Depression and DBI Levels : A study measuring CSF levels of DBI found significant elevations in patients diagnosed with major depression compared to matched controls, suggesting that alterations in DBI may contribute to the pathophysiology of depressive disorders .
- Neurogenesis Regulation : In an experimental model assessing the impact of DBI on neurogenesis, it was found that varying expression levels of DBI influenced the differentiation of neural progenitor cells into excitatory neurons during embryonic development .
Propiedades
Número CAS |
104360-70-5 |
---|---|
Fórmula molecular |
C91H148N26O32S |
Peso molecular |
2150.37 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.